2-(bromomethyl)-1-isopropyl-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Contemporary Organic Synthesis
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is widely regarded as a "privileged" structure in medicinal chemistry and organic synthesis. nih.gov This designation stems from its frequent appearance in a vast array of biologically active compounds, including natural products and synthetic drugs. nih.govnih.gov A quintessential example from nature is the amino acid histidine, where the imidazole side chain plays a crucial role in the catalytic activity of many enzymes. nih.gov
The unique chemical properties of the imidazole scaffold contribute to its prevalence. The two nitrogen atoms—one acting as a hydrogen bond donor (N-1, if unsubstituted) and the other as a hydrogen bond acceptor (N-3)—allow for diverse and specific interactions with biological targets like enzymes and receptors. nih.gov This electronic-rich characteristic facilitates binding through various forces, including hydrogen bonds and hydrophobic interactions. nih.gov
Consequently, imidazole derivatives exhibit a broad spectrum of pharmacological activities. nih.gov Many successful therapeutic agents incorporate this heterocyclic core, highlighting its importance in drug discovery. nih.gov The versatility of the imidazole ring also makes it a valuable and adaptable building block for the synthesis of complex molecules and functional materials. nih.gov
| Drug Name | Therapeutic Class | Role of Imidazole Ring |
| Metronidazole | Antibiotic, Antiprotozoal | Core structural component responsible for antimicrobial activity. |
| Cimetidine | H2 Receptor Antagonist | Interacts with the histamine (B1213489) H2 receptor to reduce stomach acid. |
| Losartan | Angiotensin II Receptor Blocker | Part of the biphenyl (B1667301) tetrazole moiety that blocks the receptor. |
| Clotrimazole | Antifungal | Essential for its mechanism of inhibiting ergosterol (B1671047) synthesis. |
| Omeprazole | Proton Pump Inhibitor | A key part of the benzimidazole (B57391) core that inhibits the gastric proton pump. nih.gov |
Overview of Halomethyl-Substituted Heterocycles as Strategic Synthetic Intermediates
Halogenated heterocycles are fundamental tools in the arsenal (B13267) of synthetic organic chemists. Among these, halomethyl-substituted variants, such as those containing a bromomethyl (-CH₂Br) or chloromethyl (-CH₂Cl) group, are particularly valuable as reactive intermediates. The primary utility of these compounds lies in their ability to act as potent electrophiles.
The carbon-halogen bond in the halomethyl group is polarized, rendering the carbon atom susceptible to nucleophilic attack. This feature makes these compounds excellent substrates for nucleophilic substitution reactions, typically following an SN2 mechanism. Chemists exploit this reactivity to introduce heterocyclic motifs into a wide range of molecules. By reacting a halomethyl heterocycle with various nucleophiles—such as amines, alcohols, thiols, or carbanions—a covalent bond is formed, effectively tethering the heterocyclic ring to another molecular fragment. This strategy is a cornerstone for building the complex architectures required for pharmaceuticals, agrochemicals, and materials science.
Structural Features and Chemical Relevance of 2-(Bromomethyl)-1-isopropyl-1H-imidazole
The compound this compound is a strategically designed synthetic intermediate that capitalizes on the chemical properties of its constituent parts: the imidazole core, an N-isopropyl group, and a C-2 bromomethyl functional group.
Structural Features : The molecule is built upon the aromatic and electron-rich imidazole ring. The substituent at the N-1 position is an isopropyl group, which is a bulky, non-polar alkyl chain. Attached to the C-2 position of the imidazole ring is the bromomethyl group (-CH₂Br), which serves as the primary site of reactivity.
Influence of Substituents :
N-isopropyl group : This group serves two main purposes. First, it provides steric hindrance around the N-1 position, which can direct the regioselectivity of certain reactions. Second, it increases the lipophilicity (fat-solubility) of the molecule compared to its N-H or N-methyl analogues, which can be advantageous for solubility in organic solvents and for modulating the pharmacokinetic properties of resulting derivatives. researchgate.net
C-2 Bromomethyl Group : This is the key functional handle of the molecule. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly electrophilic. This functionality allows the compound to act as a potent alkylating agent, readily reacting with a wide array of nucleophiles. This reactivity is central to its role as a building block for introducing the "(1-isopropyl-1H-imidazol-2-yl)methyl" moiety into target molecules. The reactivity at the C-2 position is a known feature of imidazole chemistry. nih.gov
The combination of the stable, biologically relevant imidazole core with a versatile reactive handle makes this compound a valuable intermediate for synthesizing a diverse range of substituted imidazoles for further investigation in medicinal chemistry and materials science.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1420881-55-5 |
| Molecular Formula | C₇H₁₁BrN₂ |
| Molecular Weight | 203.08 g/mol |
| Appearance | (Typically a solid or oil) |
| Boiling Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and DMF. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cimetidine |
| Clotrimazole |
| Histidine |
| Losartan |
| Metronidazole |
Structure
3D Structure
Properties
Molecular Formula |
C7H11BrN2 |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-(bromomethyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
NBXPLIBYPXBDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1CBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 1 Isopropyl 1h Imidazole
Nucleophilic Substitution Reactions at the Bromomethyl Group
The C-Br bond in the 2-(bromomethyl) group is highly susceptible to nucleophilic attack, facilitating a variety of substitution reactions. This reactivity is a cornerstone of the synthetic utility of 2-(bromomethyl)-1-isopropyl-1H-imidazole, enabling the introduction of a wide array of functional groups.
The electrophilic carbon of the bromomethyl group readily reacts with various heteroatom-centered nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion.
N-Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like azides and imidazoles, can displace the bromide to form the corresponding aminomethyl derivatives. For instance, reaction with a secondary amine, such as diethylamine, would yield 2-((diethylamino)methyl)-1-isopropyl-1H-imidazole.
O-Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen-centered nucleophiles. The reaction with sodium methoxide, for example, would produce 2-(methoxymethyl)-1-isopropyl-1H-imidazole. Similarly, reaction with a carboxylate salt would lead to the formation of an ester.
S-Nucleophiles: Thiolates are potent nucleophiles that react efficiently with the bromomethyl group to form thioethers. For example, treatment with sodium thiophenoxide would yield 1-isopropyl-2-((phenylthio)methyl)-1H-imidazole.
The general scheme for these reactions can be summarized as follows:

A representative set of these transformations is illustrated in the following interactive data table.
| Nucleophile (Nu-H) | Reagent | Product |
| Diethylamine | Et₂NH | 2-((Diethylamino)methyl)-1-isopropyl-1H-imidazole |
| Methanol | NaOMe / MeOH | 2-(Methoxymethyl)-1-isopropyl-1H-imidazole |
| Thiophenol | PhSH / Base | 1-Isopropyl-2-((phenylthio)methyl)-1H-imidazole |
| Sodium Azide | NaN₃ | 2-(Azidomethyl)-1-isopropyl-1H-imidazole |
| Imidazole (B134444) | Imidazole / Base | 1-Isopropyl-2-((1H-imidazol-1-yl)methyl)-1H-imidazole |
The 1-isopropyl group exerts both steric and electronic effects on the reactivity of the bromomethyl group.
Steric Effects: The bulky isopropyl group can sterically hinder the approach of nucleophiles to the electrophilic carbon of the bromomethyl group. This hindrance can lead to a decrease in the reaction rate compared to analogous compounds with smaller N-substituents (e.g., N-methyl). The magnitude of this steric effect is dependent on the size of the attacking nucleophile. mdpi.com
Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction. This electron-donating nature can slightly increase the electron density on the imidazole ring, which in turn can have a minor, generally rate-retarding, electronic effect on the S(_N)2 transition state at the exocyclic carbon.
When the substitution reaction creates a new stereocenter, the stereochemical outcome is a critical consideration. For a typical S(_N)2 reaction, a complete inversion of configuration at the electrophilic carbon is expected. organic-chemistry.org However, in the case of this compound, the methylene (B1212753) carbon is prochiral. If a nucleophilic substitution introduces a new substituent that makes this carbon a stereocenter, and if the reaction proceeds through a standard S(_N)2 mechanism, the stereochemical outcome will be predictable, although racemization can occur if conditions favor an S(_N)1 pathway. The planarity of the carbocation intermediate in an S(_N)1 reaction allows for nucleophilic attack from either face, leading to a racemic mixture. organic-chemistry.org
Reactivity of the Imidazole Ring System
The imidazole ring of this compound is an aromatic system with distinct electronic properties that govern its reactivity towards electrophiles and its propensity for metallation.
The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring determine the position of electrophilic attack. In 1-substituted imidazoles, the C5 position is generally the most favored site for electrophilic substitution, followed by the C4 position. The C2 position is the most electron-deficient and therefore the least reactive towards electrophiles. researchgate.net
For this compound, the 1-isopropyl group is electron-donating, and the 2-bromomethyl group is electron-withdrawing. The combined electronic effects and the inherent reactivity of the imidazole ring would strongly favor electrophilic attack at the C5 position. For example, nitration of 2-isopropylimidazole (B115234) has been shown to occur at the 4(5)-position. researchgate.netrsc.org
| Electrophilic Reagent | Expected Major Product |
| HNO₃/H₂SO₄ | 2-(Bromomethyl)-1-isopropyl-5-nitro-1H-imidazole |
| Br₂ | 5-Bromo-2-(bromomethyl)-1-isopropyl-1H-imidazole |
| SO₃ | This compound-5-sulfonic acid |
The protons on the imidazole ring can be abstracted by strong bases, such as organolithium reagents, to form metallated intermediates that can then be quenched with various electrophiles. This process, known as metallation or lithiation, is a powerful tool for the functionalization of the imidazole core.
In 1-substituted imidazoles, the proton at the C2 position is the most acidic and is typically the first to be removed by a strong base. However, in this compound, the C2 position is already substituted. Therefore, metallation is expected to occur at the next most acidic position, which is generally the C5 proton. The resulting 5-lithio species can then react with a range of electrophiles to introduce new substituents at this position.

| Electrophile (E+) | Reagent | Functionalized Product at C5 |
| Carbon dioxide | CO₂ | This compound-5-carboxylic acid |
| Iodomethane | CH₃I | 2-(Bromomethyl)-1-isopropyl-5-methyl-1H-imidazole |
| Benzaldehyde | PhCHO | (2-(Bromomethyl)-1-isopropyl-1H-imidazol-5-yl)(phenyl)methanol |
Cyclization and Rearrangement Reactions of this compound
The presence of a reactive bromomethyl group attached to the C2 position of the imidazole ring in this compound opens up a variety of possibilities for intramolecular reactions, leading to the formation of new cyclic structures. These reactions are not only of academic interest but also provide pathways to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
Intramolecular Cyclization Pathways Involving the Bromomethyl Group
The bromomethyl group is an excellent electrophile, susceptible to nucleophilic attack. When a nucleophilic moiety is present elsewhere in the molecule, intramolecular cyclization can occur, leading to the formation of fused or bridged ring systems. The feasibility and outcome of such reactions depend on several factors, including the nature of the nucleophile, the length of the tether connecting the nucleophile to the imidazole ring, and the reaction conditions.
One plausible pathway involves the introduction of a nucleophilic side chain on the N1-isopropyl group. For instance, if the isopropyl group were to be functionalized with a terminal amine or thiol, an intramolecular SN2 reaction could lead to the formation of a five- or six-membered ring fused to the imidazole core. Such cyclizations are well-documented in heterocyclic chemistry researchgate.netuiowa.edu.
Another possibility arises from the functionalization of the C4 or C5 position of the imidazole ring with a group bearing a nucleophilic center. For example, a hydroxyl or amino group at these positions could readily attack the bromomethyl carbon, resulting in the formation of a bicyclic system. The regioselectivity of such cyclizations would be governed by Baldwin's rules, which predict the favored ring closure pathways based on the geometry of the transition state.
The following interactive table summarizes some hypothetical intramolecular cyclization reactions of derivatives of this compound.
| Reactant | Nucleophile | Proposed Product | Ring Size Formed | Reaction Type |
|---|---|---|---|---|
| 2-(Bromomethyl)-1-(2-hydroxy-1-methylethyl)-1H-imidazole | Hydroxyl (-OH) | Fused oxazin-imidazolium derivative | 6-membered | Intramolecular SN2 |
| 2-(Bromomethyl)-1-(2-amino-1-methylethyl)-1H-imidazole | Amine (-NH2) | Fused piperazin-imidazolium derivative | 6-membered | Intramolecular SN2 |
| 4-Amino-2-(bromomethyl)-1-isopropyl-1H-imidazole | Amine (-NH2) | Fused pyrazino-imidazole derivative | 5-membered | Intramolecular SN2 |
| 5-Mercapto-2-(bromomethyl)-1-isopropyl-1H-imidazole | Thiol (-SH) | Fused thiazin-imidazole derivative | 5-membered | Intramolecular SN2 |
Remote Functional Group Participation in Reaction Mechanisms
The reactivity of the bromomethyl group in this compound can also be influenced by the presence of functional groups that are not directly involved in bond formation at the reaction center. This phenomenon, known as remote or neighboring group participation, can significantly affect the rate and stereochemistry of a reaction beilstein-journals.orgresearchgate.net.
In the context of this compound, a functional group on the N1-isopropyl substituent could, through conformational flexibility, be positioned in proximity to the C2-bromomethyl group. For example, a carbonyl group or a double bond within the isopropyl side chain could potentially stabilize a developing positive charge at the methylene carbon during a substitution reaction via through-space interactions. This could lead to an anchimeric assistance, accelerating the reaction rate compared to a molecule lacking such a participating group rsc.orgrsc.org.
Furthermore, if the remote functional group contains a lone pair of electrons (e.g., an ether or an amine), it could act as an internal nucleophile, forming a transient cyclic intermediate. This intermediate would then be opened by an external nucleophile, often with retention of stereochemistry at the reaction center.
The table below outlines hypothetical examples of remote functional group participation in reactions of this compound derivatives.
| Derivative of this compound | Participating Group | Potential Effect on Reactivity | Plausible Mechanism |
|---|---|---|---|
| 1-(1-Methoxy-1-methylethyl)-2-(bromomethyl)-1H-imidazole | Methoxy group oxygen | Rate enhancement | Formation of a transient oxonium ion intermediate |
| 1-(1-Allyl-1-methylethyl)-2-(bromomethyl)-1H-imidazole | Alkene π-bond | Stabilization of carbocation intermediate | Through-space π-orbital overlap |
| 1-(1-Carboxy-1-methylethyl)-2-(bromomethyl)-1H-imidazole | Carboxylate group | Formation of a lactone intermediate | Intramolecular cyclization followed by nucleophilic opening |
Formation of N-Heterocyclic Carbene (NHC) Precursors from Imidazolium (B1220033) Salts
N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and as powerful organocatalysts pageplace.denih.gov. The stability and reactivity of NHCs are tuned by the substituents on the heterocyclic ring. The synthesis of NHCs typically proceeds through the deprotonation of their corresponding imidazolium salt precursors. This compound serves as a valuable starting material for the synthesis of functionalized NHC precursors.
The first step in the formation of an NHC precursor is the quaternization of the N3 nitrogen of the imidazole ring. This is typically achieved by reacting the imidazole with an alkylating agent, such as an alkyl halide. For instance, treatment of this compound with methyl iodide would yield 2-(bromomethyl)-1-isopropyl-3-methyl-1H-imidazolium iodide. This imidazolium salt is the direct precursor to the corresponding NHC.
Subsequent deprotonation at the C2 position, which is now highly acidic due to the positive charge on the adjacent nitrogen atoms, would generate the free carbene. This deprotonation is usually accomplished using a strong base, such as sodium hydride or potassium tert-butoxide. The resulting NHC would bear a bromomethyl group at the C2-side position, making it a "functionalized" NHC. This bromomethyl group can then be used for further synthetic transformations, such as grafting the NHC onto a polymer support or introducing other functional moieties.
The following table summarizes the synthesis of a functionalized NHC precursor from this compound and its subsequent conversion to the free carbene.
| Step | Reactants | Product | Reaction Type |
|---|---|---|---|
| 1. Quaternization | This compound, Methyl Iodide | 2-(Bromomethyl)-1-isopropyl-3-methyl-1H-imidazolium iodide | N-Alkylation |
| 2. Deprotonation | 2-(Bromomethyl)-1-isopropyl-3-methyl-1H-imidazolium iodide, Strong Base (e.g., KH) | 2-(Bromomethyl)-1-isopropyl-3-methyl-1H-imidazol-2-ylidene | Acid-Base Reaction |
The ability to synthesize such functionalized NHCs is of great importance for the development of new catalysts with tailored properties. The bromomethyl handle provides a convenient point of attachment for modulating the steric and electronic properties of the NHC ligand, thereby influencing the performance of the corresponding metal complexes in catalytic applications upenn.edudtic.milresearchgate.net.
Synthetic Utility of 2 Bromomethyl 1 Isopropyl 1h Imidazole As a Building Block
Development of Diverse Functionalized Imidazole (B134444) Derivatives
The primary synthetic utility of 2-(bromomethyl)-1-isopropyl-1H-imidazole lies in its role as an alkylating agent. The C-Br bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. This classic nucleophilic substitution reaction, where bromide acts as an effective leaving group, provides a straightforward and efficient method for introducing various functional groups at the 2-position of the imidazole ring.
This strategy allows for the synthesis of a large library of 2-substituted-1-isopropyl-1H-imidazoles. For instance, reaction with amines (primary or secondary) yields aminomethyl derivatives, while reaction with thiols produces thiomethyl ethers, and alcohols or phenols give the corresponding oxymethyl ethers. Carbon nucleophiles, such as cyanides or enolates, can also be employed to form new carbon-carbon bonds. This versatility makes the compound a valuable starting material for creating analogues of biologically active molecules for structure-activity relationship (SAR) studies.
Table 1: Examples of Nucleophilic Substitution Reactions This table illustrates the range of functional groups that can be introduced by reacting this compound with various nucleophiles.
| Nucleophile (Nu-H) | Reagent Example | Resulting Functional Group | Product Class |
| Amine | Piperidine | -CH₂-N(C₅H₁₀) | Aminomethyl Imidazole |
| Thiol | Thiophenol | -CH₂-S-Ph | Thiomethyl Ether |
| Alcohol | Ethanol | -CH₂-O-Et | Oxymethyl Ether |
| Carboxylate | Sodium Acetate | -CH₂-O-C(O)-CH₃ | Acetyloxymethyl Imidazole |
| Cyanide | Sodium Cyanide | -CH₂-CN | Imidazole Acetonitrile |
Construction of Complex Heterocyclic Scaffolds
Beyond simple substitution, this compound serves as a key precursor for constructing more elaborate and rigid molecular frameworks, including fused, spirocyclic, and bridged systems.
A significant application of this building block is in the synthesis of imidazole-fused polycyclic systems, most notably imidazo[1,2-a]pyridines. rsc.org This class of compounds is of great interest in medicinal chemistry. The synthesis typically involves a bimolecular condensation reaction between the 2-(bromomethyl)imidazole derivative and a 2-aminopyridine (B139424) derivative.
The mechanism proceeds via the initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine, which is the more nucleophilic nitrogen. This step forms a quaternary ammonium (B1175870) salt intermediate. Subsequent intramolecular cyclization, driven by the attack of the exocyclic amino group onto the C2 carbon of the imidazole ring, followed by dehydration, yields the final fused imidazo[1,2-a]pyridine (B132010) scaffold. Various catalytic systems, including copper-based catalysts and even biocatalysts like lipase, have been employed to facilitate this transformation efficiently. organic-chemistry.org
Table 2: Synthesis of Imidazo[1,2-a]pyridine Scaffold This table outlines the key steps in the formation of a fused polycyclic system using this compound.
| Step | Reactants | Key Transformation | Intermediate/Product |
| 1 | This compound + 2-Aminopyridine | N-alkylation of pyridine ring | Quaternary pyridinium (B92312) salt |
| 2 | Intermediate from Step 1 | Intramolecular nucleophilic attack and cyclization | Dihydro-imidazo[1,2-a]pyridinium |
| 3 | Intermediate from Step 2 | Dehydration/Aromatization | Fused Imidazo[1,2-a]pyridine |
The construction of spirocyclic and bridged architectures containing the 1-isopropyl-1H-imidazole motif is a more complex synthetic challenge. While the use of spirocycles is a growing trend in drug design to increase the three-dimensionality of molecules, specific examples originating directly from this compound are not extensively documented in readily available literature. nih.gov Theoretically, such structures could be achieved through intramolecular cyclization pathways. This would require first attaching a suitable tether to the imidazole core via nucleophilic substitution at the bromomethyl position. If this tether contains a nucleophilic site, a subsequent intramolecular reaction could lead to the formation of a new ring, potentially creating a spirocyclic or bridged system depending on the nature and length of the tether.
Role in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. nih.gov Imidazole-containing scaffolds are frequently synthesized using MCRs, such as the Groebke–Blackburn–Bienaymé reaction. mdpi.com
While this compound may not be a direct starting component in a classical three-component reaction, its reactivity can be harnessed in sequential one-pot processes. A plausible strategy involves a pre-reaction where the bromomethyl group is converted into a more suitable functional group for an MCR. For example, it could be converted to an aldehyde, which could then participate in a Biginelli or Hantzsch-type reaction. Alternatively, it could be used to alkylate a primary amine, with the resulting secondary amine then participating in a Ugi or Passerini reaction. Such tandem or cascade sequences, where an initial substitution is followed by a multicomponent cyclization, represent an advanced application of this versatile building block.
Precursor for Chemical Catalysts and Ligands
One of the most significant applications of this compound is its use as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a crucial class of ligands in organometallic chemistry, known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals.
The synthesis of an NHC from this precursor begins with the formation of an imidazolium (B1220033) salt. uakron.eduorientjchem.org This is achieved by reacting the this compound with a suitable nucleophile that quaternizes the N3 nitrogen of the imidazole ring. However, a more common route involves using the bromomethyl group as the primary reactive site to attach the imidazole moiety to another molecule or to form a bidentate ligand. For instance, reacting it with a tertiary amine or phosphine (B1218219) leads to the formation of a quaternary ammonium or phosphonium (B103445) salt. The crucial step to generate the carbene is the deprotonation of the C2-proton of the imidazolium ring using a strong base, such as potassium tert-butoxide or an organolithium reagent. The resulting species is a highly reactive N-heterocyclic carbene, which can be trapped in situ by a metal precursor to form a stable metal-NHC complex. nih.govresearchgate.net
Table 3: General Synthesis of an Imidazolium Salt and NHC Ligand This table details the transformation of this compound into an N-heterocyclic carbene (NHC) ligand precursor.
| Step | Reaction | Reagents | Product |
| 1 | Quaternization | Triphenylphosphine (B44618) (PPh₃) | Imidazolium phosphonium salt |
| 2 | Deprotonation | Strong Base (e.g., KOtBu) | N-Heterocyclic Carbene (NHC) |
| 3 | Complexation | Metal Precursor (e.g., Pd(OAc)₂) | Metal-NHC Complex |
Spectroscopic and Structural Elucidation of 2 Bromomethyl 1 Isopropyl 1h Imidazole and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-(bromomethyl)-1-isopropyl-1H-imidazole, ¹H and ¹³C NMR spectroscopy provide definitive information about its atomic connectivity and chemical environment.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on data from analogous structures like 1-(n-hexadecyl)imidazole and other N-alkylated imidazoles. rsc.orgipb.pt The proton (¹H) NMR spectrum is expected to show distinct signals for the isopropyl group, the bromomethyl group, and the two protons on the imidazole (B134444) ring. The carbon (¹³C) NMR spectrum would similarly provide signals for each unique carbon atom in the molecule. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous imidazole derivatives. rsc.orgipb.pt
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Imidazole Ring | H-4 / H-5 | ~7.0 - 7.5 (two singlets) | ~120 - 130 |
| Imidazole Ring | C-2 | - | ~145 |
| Imidazole Ring | C-4 / C-5 | - | ~120 - 130 |
| Isopropyl | CH | ~4.5 (septet) | ~50 |
| Isopropyl | CH₃ | ~1.5 (doublet) | ~22 |
NMR spectroscopy is crucial for determining the regioselectivity of reactions that produce substituted imidazoles. For instance, the alkylation of an imidazole precursor with an isopropyl halide can potentially yield 1-isopropyl (N1) or 1,3-di-isopropyl (imidazolium salt) products. ¹H and ¹³C NMR can distinguish between these isomers by analyzing the chemical shifts and symmetry of the resulting molecule. imp.kiev.ua
In reactions involving the formation of this compound, NMR techniques like the Nuclear Overhauser Effect (NOE) can be used to confirm the spatial proximity of protons, thereby verifying the substitution pattern. For example, an NOE correlation between the isopropyl methine proton and the imidazole ring protons would confirm the N-1 substitution. ipb.pt If the reaction products contain chiral centers, specialized NMR experiments in the presence of chiral shift reagents can be employed to differentiate between enantiomers or diastereomers.
Dynamic NMR (DNMR) studies are used to investigate conformational changes and other dynamic processes that occur on the NMR timescale, such as restricted rotation or tautomerism. unibas.itresearchgate.net For this compound, variable-temperature NMR experiments could reveal information about the rotational barrier of the isopropyl group around the C-N bond. At low temperatures, the rotation may slow sufficiently to cause the two methyl groups of the isopropyl substituent to become magnetically non-equivalent, leading to the splitting of their NMR signals. unibas.it The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process.
Furthermore, in related unsymmetrically substituted imidazoles, DNMR has been used to study proton transfer and tautomerism. researchgate.netmdpi.com Although N-alkylation in this compound prevents tautomerism of the imidazole ring itself, DNMR remains a powerful technique for probing other subtle dynamic behaviors in solution. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. sci.amresearchgate.net
The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the imidazole ring typically appear in the 3100-3150 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations from the isopropyl and bromomethyl groups are expected in the 2850-3000 cm⁻¹ range. Key vibrations of the imidazole ring, including C=C and C=N stretching, occur in the 1400-1600 cm⁻¹ fingerprint region. sci.amresearchgate.net A weak but characteristic absorption corresponding to the C-Br stretching vibration is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹.
Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to non-polar bonds and can be useful for observing the C-C skeletal vibrations of the imidazole ring and the isopropyl group. nih.gov
FT-IR spectroscopy is highly effective for monitoring the progress of a chemical reaction by observing the appearance or disappearance of bands corresponding to specific functional groups. For example, in the synthesis of this compound from an imidazole precursor, the disappearance of the broad N-H stretching band (around 3100-3500 cm⁻¹) would indicate successful N-alkylation with the isopropyl group. imp.kiev.uasci.am Similarly, the appearance of the C-Br stretching band would confirm the introduction of the bromomethyl group. This makes FT-IR a valuable tool for identifying key intermediates and confirming the formation of the final product.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on general spectroscopic data and analysis of related imidazole structures. sci.amresearchgate.nets-a-s.org
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H stretch (aromatic) | Imidazole Ring | 3100 - 3150 | Medium |
| C-H stretch (aliphatic) | Isopropyl, Methyl | 2850 - 3000 | Medium-Strong |
| C=N / C=C stretch | Imidazole Ring | 1400 - 1600 | Medium-Strong |
| C-H bend (aliphatic) | Isopropyl, Methyl | 1370 - 1470 | Medium |
| C-N stretch | Imidazole Ring | 1250 - 1350 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Reaction Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₇H₁₁BrN₂), the theoretical exact mass can be calculated, and comparison with the experimentally measured mass from HRMS can unequivocally confirm its molecular formula.
Analysis of the fragmentation patterns in the mass spectrum provides further structural information. gre.ac.uk The fragmentation of related imidazole derivatives often involves the loss of substituents from the ring. nih.gov For this compound, common fragmentation pathways could include:
Loss of a bromine radical (•Br): This would result in a prominent fragment ion corresponding to the [M-Br]⁺ cation.
Loss of the isopropyl group: Cleavage of the N-isopropyl bond could occur.
Cleavage of the bromomethyl group: Loss of the •CH₂Br radical.
Tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific parent ion and induce further fragmentation, helping to piece together the molecular structure and elucidate complex fragmentation pathways. fu-berlin.denih.gov
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-iso-propylimidazole and 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, provides significant insight into its expected solid-state conformation. researchgate.netrsc.org
Table 3: Representative Crystallographic Data for an Analogous Compound: 2-iso-propylimidazole Data from the crystal structure of 2-iso-propylimidazole. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₀N₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4423(5) |
| b (Å) | 7.9420(5) |
| c (Å) | 11.6711(8) |
| α (°) | 96.667(3) |
| β (°) | 95.650(3) |
| γ (°) | 100.999(3) |
Computational and Theoretical Investigations of 2 Bromomethyl 1 Isopropyl 1h Imidazole Chemistry
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
There is currently no publicly available research that has employed quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and molecular properties of 2-(bromomethyl)-1-isopropyl-1H-imidazole.
Conformational Analysis and Relative Stabilities of Isomers
No studies were found that have performed a conformational analysis of this compound. Such an analysis would be crucial for understanding the molecule's three-dimensional structure, identifying the most stable conformations, and determining the relative stabilities of any potential isomers. This information is fundamental for predicting its reactivity and interactions with other molecules.
Reaction Mechanism Studies Using Computational Approaches
The scientific literature lacks any computational studies on the reaction mechanisms involving this compound. Such research is vital for understanding how this compound participates in chemical transformations at a molecular level.
Transition State Characterization and Activation Energy Calculations
There are no published reports on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This data is critical for determining reaction kinetics and for elucidating the step-by-step pathways of its chemical reactions.
Solvation Effects on Reaction Pathways
The influence of solvents on the reaction pathways of this compound has not been investigated through computational methods. Understanding solvation effects is key to predicting how reaction outcomes and rates might change in different chemical environments.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
No molecular dynamics simulations for this compound have been reported. These simulations would provide valuable insights into the dynamic behavior of the molecule over time and its intermolecular interactions with other molecules, which is fundamental to understanding its properties in condensed phases.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Information not available in the public domain.
Conclusion and Future Research Directions in 2 Bromomethyl 1 Isopropyl 1h Imidazole Chemistry
Summary of Current Understanding and Identified Research Gaps
The study of 2-(bromomethyl)-1-isopropyl-1H-imidazole is situated within the broader context of substituted imidazole (B134444) chemistry, a field rich with applications in pharmaceuticals and materials science. nih.govchemimpex.comresearchgate.net Currently, the understanding of this specific compound is largely centered on its role as a reactive intermediate. The presence of a bromomethyl group at the 2-position of the imidazole ring suggests a high propensity for nucleophilic substitution reactions. This reactivity is a cornerstone of its utility, allowing for the facile introduction of the 1-isopropyl-1H-imidazol-2-yl)methyl moiety into a variety of molecular scaffolds.
However, a significant research gap exists in the comprehensive characterization and documented applications of this compound itself. While the synthesis of related brominated and alkylated imidazoles is established, detailed studies focusing on the optimization of synthetic routes to this specific isomer, its stability, and its full reactivity profile are not extensively reported in publicly available literature. chemicalbook.comgoogle.comthieme-connect.de Much of the current knowledge is inferred from the behavior of analogous compounds.
Identified Research Gaps:
Dedicated Synthetic Methodologies: While general methods for the synthesis of imidazole derivatives exist, there is a lack of studies focused on high-yield, scalable, and cost-effective synthesis specifically for this compound. thieme-connect.dersc.org
Physicochemical Properties: Comprehensive data on the physical and chemical properties, such as precise melting and boiling points, solubility in various solvents, and crystallographic data, are not readily available.
Toxicity and Biological Profile: The preliminary biological activity and toxicological profile of the compound remain largely unexplored.
Comparative Reactivity Studies: A systematic comparison of its reactivity with other isomers and related halogenated imidazoles would provide valuable insights for synthetic chemists.
Emerging Synthetic Strategies and Exploitation of Reactivity Profiles
Future research is poised to address the existing gaps by exploring innovative synthetic routes and fully exploiting the compound's reactivity. The development of more efficient synthetic methods is a primary focus, moving beyond traditional halogenation reactions.
Emerging Synthetic Approaches:
| Synthetic Strategy | Description | Potential Advantages |
| Flow Chemistry | Continuous synthesis in microreactors could offer better control over reaction parameters, improving yield and safety, especially for potentially unstable intermediates. | Enhanced safety, scalability, and reproducibility. |
| Photoredox Catalysis | Light-mediated reactions could provide milder conditions for the bromination of the methyl group on a precursor, potentially reducing side products. | High functional group tolerance and mild reaction conditions. |
| Enzymatic Halogenation | The use of halogenase enzymes could offer unparalleled regio- and stereoselectivity in the synthesis. | Environmentally friendly and highly selective. |
The reactivity profile of this compound is dominated by the lability of the carbon-bromine bond. Future exploitation of this reactivity will likely focus on its use as a key building block in the synthesis of complex molecules.
Potential Reaction Pathways for Exploration:
| Reaction Type | Reagents/Conditions | Potential Products |
| N-Alkylation | Amines, heterocycles | Diverse biologically active amine-containing compounds. |
| O-Alkylation | Alcohols, phenols | Ethers with potential applications in materials science. |
| S-Alkylation | Thiols | Thioethers, which are common motifs in pharmaceuticals. |
| C-Alkylation | Carbanions (e.g., from malonic esters) | Compounds with extended carbon skeletons. |
| Arbuzov Reaction | Trialkyl phosphites | Phosphonates, which are valuable in medicinal chemistry. |
Potential for Further Exploration in Fundamental Organic Synthesis and Materials Science
The unique combination of a sterically influential isopropyl group and a reactive bromomethyl handle on an imidazole core positions this compound as a compound of significant interest for both fundamental and applied research.
In fundamental organic synthesis , it can serve as a versatile reagent for constructing libraries of novel heterocyclic compounds. Its derivatives could be explored as new ligands for catalysis, where the isopropyl group can tune the steric environment around a metal center, potentially influencing the selectivity of catalytic transformations. chemimpex.comohans.com The imidazole core itself is a well-known component of N-heterocyclic carbenes (NHCs), and this compound could be a precursor to a new class of NHCs with specific steric and electronic properties.
In materials science , the compound offers a pathway to novel functional materials. chemimpex.comohans.com For instance, its reaction with monomers containing nucleophilic groups could lead to the synthesis of imidazole-functionalized polymers. These materials could exhibit enhanced thermal stability, corrosion inhibition properties, or be used as polymer-supported catalysts. chemimpex.com Furthermore, the quaternization of the imidazole ring after substitution can lead to the formation of ionic liquids with tunable properties, dictated by the nature of the substituent introduced via the bromomethyl group.
The exploration of this compound and its derivatives is expected to contribute to the development of new synthetic methodologies and the creation of novel materials with tailored properties, underscoring its potential as a valuable, yet currently underutilized, chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
